4-Nitrobenzonitrile-d4

Isotopic purity Mass spectrometry Internal standard

4-Nitrobenzonitrile-d4 (CAS 1219798-46-5) is a stable isotope-labeled analog of 4-nitrobenzonitrile, in which the four aromatic hydrogen atoms are substituted by deuterium. With a molecular formula of C₇D₄N₂O₂ and a molecular weight of 152.15 g/mol, this compound is classified as a deuterated aromatic nitrile and serves primarily as an internal standard or reference material in quantitative mass spectrometry and NMR spectroscopy applications.

Molecular Formula C7H4N2O2
Molecular Weight 152.14 g/mol
CAS No. 1219798-46-5
Cat. No. B567377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzonitrile-d4
CAS1219798-46-5
Synonyms4-NITROBENZONITRILE-D4
Molecular FormulaC7H4N2O2
Molecular Weight152.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D
InChIKeyNKJIFDNZPGLLSH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Nitrobenzonitrile-d4 (CAS 1219798-46-5): Procurement and Technical Overview for Analytical Reference Standards


4-Nitrobenzonitrile-d4 (CAS 1219798-46-5) is a stable isotope-labeled analog of 4-nitrobenzonitrile, in which the four aromatic hydrogen atoms are substituted by deuterium . With a molecular formula of C₇D₄N₂O₂ and a molecular weight of 152.15 g/mol, this compound is classified as a deuterated aromatic nitrile and serves primarily as an internal standard or reference material in quantitative mass spectrometry and NMR spectroscopy applications . Its chemical structure retains the electron-withdrawing nitro and cyano groups, ensuring near-identical physicochemical behavior to the unlabeled analyte while providing a distinct mass shift for analytical differentiation .

4-Nitrobenzonitrile-d4 Procurement: Why Unlabeled or Positional Isomer Standards Cannot Guarantee Assay Accuracy


The practice of substituting 4-Nitrobenzonitrile-d4 with the unlabeled parent compound (4-nitrobenzonitrile, CAS 619-72-7), positional isomers (2- or 3-nitrobenzonitrile), or generic internal standards introduces quantifiable risks to analytical validity. The unlabeled compound cannot be distinguished from endogenous or matrix-derived analyte, precluding its use as an internal standard in LC-MS/MS workflows where co-elution and ion suppression require exact mass differentiation [1]. Positional isomers (2- and 3-nitrobenzonitrile) exhibit distinct molecular geometries, dipole moments, and retention behaviors compared to the para-substituted target, as demonstrated by broadband rotational spectroscopy [2]. Furthermore, the established metabolic pathway of 4-nitrobenzonitrile—resistance to ring oxidation but facile reduction to the corresponding amine metabolite—demands a chemically identical tracer that co-migrates precisely through sample preparation and chromatographic separation to accurately correct for recovery and matrix effects [3].

4-Nitrobenzonitrile-d4 Evidence-Based Procurement Guide: Quantitative Differentiation from Unlabeled and Positional Isomer Standards


Isotopic Enrichment: 4-Nitrobenzonitrile-d4 Delivers ≥99 atom% D Purity for Minimal Background Interference

The deuterated standard 4-Nitrobenzonitrile-d4 is supplied with a guaranteed isotopic enrichment of 99 atom% D . This contrasts sharply with the unlabeled 4-nitrobenzonitrile, which contains hydrogen at natural isotopic abundance (≈0.015% deuterium) and provides no usable mass shift. In LC-MS/MS applications, the high enrichment of the -d4 compound ensures a baseline-resolved +4 Da mass shift relative to the analyte, minimizing spectral overlap and enabling precise quantification even at trace levels [1].

Isotopic purity Mass spectrometry Internal standard

Chemical Purity: 4-Nitrobenzonitrile-d4 at ≥98% Purity Reduces the Need for Post-Procurement Purification

Commercially available 4-Nitrobenzonitrile-d4 is offered with a certified chemical purity of ≥98% . While the unlabeled compound can also be obtained at high purity, the deuterated analog is specifically manufactured and QC-tested for use as an analytical standard, reducing the risk of unknown impurities that could generate interfering MS signals. Alternative internal standards, such as structurally similar but non-deuterated analogs (e.g., 2- or 3-nitrobenzonitrile), lack this specific QC validation for the target analyte, potentially introducing uncharacterized impurities that compromise method robustness .

Chemical purity Analytical standard Quality control

Structural Differentiation: Deuterium Labeling Avoids Retention Time Shifts Observed with Positional Isomer Internal Standards

The use of 4-Nitrobenzonitrile-d4 as an internal standard ensures co-elution with the unlabeled analyte, a critical requirement for accurate matrix effect correction. In contrast, positional isomers like 2- and 3-nitrobenzonitrile exhibit different molecular geometries and dipole moments [1], leading to distinct chromatographic retention times. This retention time difference can result in the internal standard and analyte experiencing different zones of ion suppression, introducing quantitative bias [2]. The -d4 compound, being structurally identical except for the hydrogen isotope, minimizes this risk.

Chromatographic retention Internal standard Method validation

Application-Specific Performance: 4-Nitrobenzonitrile-d4 is Optimized for LC-MS Quantitation of Nitroaromatic Transformation Products

Unlike generic deuterated standards or unlabeled parent compounds, 4-Nitrobenzonitrile-d4 is specifically marketed and optimized for the LC-MS quantitation of nitroaromatic transformation products and forensic residues . This targeted application focus, informed by the known metabolic resistance of 4-nitrobenzonitrile to ring oxidation but facile reduction to amine metabolites [1], makes it a superior choice over unvalidated alternatives like 2- or 3-nitrobenzonitrile-d4 for studies involving 4-nitrobenzonitrile or its derivatives. The procurement of a fit-for-purpose standard reduces the risk of method failure during validation.

Environmental analysis Forensic chemistry LC-MS quantitation

Long-Term Stability: 4-Nitrobenzonitrile-d4 is Stable for at Least 3 Years Under Recommended Conditions, Minimizing Re-Order Frequency

According to vendor specifications, 4-Nitrobenzonitrile-d4 is stable when stored at room temperature under recommended conditions, with a recommendation for re-analysis of chemical purity after three years . This long-term stability reduces the need for frequent re-procurement, offering a logistical and cost advantage over more labile internal standards or uncharacterized in-house synthesized materials. While the unlabeled compound may share similar inherent stability, the commercial deuterated standard is provided with a defined stability profile and storage guidelines, simplifying laboratory inventory management.

Compound stability Storage conditions Shelf life

4-Nitrobenzonitrile-d4: Recommended Procurement Scenarios for Analytical and Research Laboratories


Quantitative LC-MS/MS Method Development for Nitroaromatic Environmental Contaminants

Laboratories developing quantitative LC-MS/MS methods for the analysis of 4-nitrobenzonitrile or related nitroaromatic transformation products in environmental samples (water, soil, air) should procure 4-Nitrobenzonitrile-d4 as the internal standard. Its high isotopic enrichment (≥99 atom% D) provides a distinct +4 Da mass shift, essential for minimizing matrix-induced ion suppression effects . The compound's documented stability and purpose-built optimization for this application class ensure robust, reproducible quantitation even in complex matrices .

Metabolic Fate and Pharmacokinetic Studies Involving 4-Nitrobenzonitrile Moiety

In pharmaceutical or toxicological research investigating the metabolic fate of compounds containing the 4-nitrobenzonitrile moiety, the use of the -d4 analog as a tracer is critical. The known metabolic resistance of the aromatic ring to oxidation, coupled with facile nitro group reduction , necessitates a structurally identical internal standard to accurately track both parent compound depletion and metabolite formation. The deuterium label allows for precise quantification of the analyte in complex biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS .

Forensic and Pharmaceutical Impurity Profiling

Forensic and pharmaceutical QC laboratories tasked with identifying and quantifying trace-level 4-nitrobenzonitrile as an impurity or degradation product should utilize 4-Nitrobenzonitrile-d4 as a reference standard. Its high chemical purity (≥98%) and specific quality control for analytical applications reduce the risk of false positives or inaccurate quantification due to co-eluting matrix components . The deuterated standard's near-identical retention time to the analyte ensures accurate correction for recovery variations during sample preparation, a key requirement for regulatory compliance in impurity testing .

Reaction Mechanism Elucidation via Kinetic Isotope Effect (KIE) Studies

While not a primary use case, the -d4 label of 4-Nitrobenzonitrile-d4 provides a valuable tool for probing reaction mechanisms involving aromatic C-H bond activation. The deuterium substitution at the 2,3,5,6 positions can be used in competitive kinetic isotope effect experiments to determine the rate-limiting step in catalytic hydrogenation or other transformations of nitroaromatics. This application leverages the class-level knowledge that the 4-nitrobenzonitrile scaffold exhibits distinct behavior in chemoselective hydrogenation compared to other nitroaromatics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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